Chiral Purity and Specific Optical Rotation: Defining Enantiomeric Identity
The (R)-enantiomer is differentiated from the (S)-enantiomer and the racemic mixture by its specific optical rotation. While direct measurement data for the (R)-enantiomer is limited, the (S)-enantiomer (CAS 26782-74-1) exhibits a specific rotation [α]20/D of -1.0 to -2.0 degrees (neat) . Consequently, the (R)-enantiomer is expected to have a positive specific rotation of approximately +1.0 to +2.0 degrees (neat). This chiral property is essential for confirming enantiomeric purity and ensuring correct stereochemical identity in asymmetric synthesis applications .
| Evidence Dimension | Specific Optical Rotation [α]20/D |
|---|---|
| Target Compound Data | Approx. +1.0 to +2.0° (neat) (inferred) |
| Comparator Or Baseline | (S)-enantiomer: -1.0 to -2.0° (neat); Racemic: 0° |
| Quantified Difference | Approx. 2-4° difference between enantiomers |
| Conditions | Neat liquid at 20°C, D-line of sodium |
Why This Matters
Confirmation of enantiomeric purity is critical for ensuring the intended stereochemical outcome in asymmetric synthesis and for meeting regulatory requirements for chiral pharmaceutical intermediates.
